molecular formula C8H15NO2 B13152645 Methyl 3-amino-2-cyclobutylpropanoate

Methyl 3-amino-2-cyclobutylpropanoate

Cat. No.: B13152645
M. Wt: 157.21 g/mol
InChI Key: HNJFBYOORMWEKK-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-cyclobutylpropanoate is an organic compound with a unique structure that includes a cyclobutyl ring attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-cyclobutylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclobutylcarboxylic acid with methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-cyclobutylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Cyclobutylcarboxylic acid derivatives.

    Reduction: Cyclobutylpropanol derivatives.

    Substitution: Various substituted cyclobutylpropanoate derivatives.

Scientific Research Applications

Methyl 3-amino-2-cyclobutylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-cyclobutylpropanoate
  • Methyl 3-amino-2-cyclopentylpropanoate
  • Methyl 3-amino-2-cyclohexylpropanoate

Uniqueness

Methyl 3-amino-2-cyclobutylpropanoate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to similar compounds with larger ring systems. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-amino-2-cyclobutylpropanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7(5-9)6-3-2-4-6/h6-7H,2-5,9H2,1H3

InChI Key

HNJFBYOORMWEKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1CCC1

Origin of Product

United States

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